6-Tert-butylpyridin-1-ium-3-sulfonate
Description
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
6-tert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13) |
InChI Key |
XEVUIGKUJOBERU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C1=[NH+]C=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 6-Tert-butylpyridin-1-ium-3-sulfonate with pyridine derivatives sharing substituents such as halogens, alkyl groups, or heteroatom-containing functional groups. Key differences in substituent effects, molecular weight, and reactivity are highlighted.
Table 1: Comparison of Key Properties
| Compound Name | Molecular Formula (Inferred) | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₅NO₃S | 6-tert-butyl, 3-sulfonate | ~245.3 | High polarity (sulfonate), steric hindrance (tert-butyl), cationic charge |
| 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | C₁₁H₁₄IN₂O | 3-iodo, 2-methoxy, 6-pyrrolidinyl | ~345.2 | Heavy atom (I) for radiochemistry, electron-rich (pyrrolidinyl) |
| (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime | C₁₄H₁₂BrN₂O₂ | 5-benzyloxy, 6-bromo, aldehyde oxime | ~335.2 | Photoreactive (oxime), halogenated for cross-coupling |
| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate | C₁₉H₂₇FN₃O₂ | 2-fluoro, 6-pyrrolidinyl, carbamate | ~372.4 | Fluorine for metabolic stability, carbamate as a protecting group |
Substituent Effects on Reactivity and Stability
- Sulfonate vs. Halogens : The sulfonate group in this compound enhances water solubility compared to halogenated analogs like 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, which are more lipophilic and suited for organic-phase reactions .
- This contrasts with smaller substituents (e.g., methoxy or fluorine) in other pyridines, which allow greater accessibility for reactions .
- Cationic Charge : The pyridinium core distinguishes this compound from neutral derivatives like tert-butyl carbamates, enabling ionic interactions in catalysis or supramolecular chemistry.
Preparation Methods
Potassium tert-Butoxide-Mediated Alkylation
A common approach involves reacting pyridine or its derivatives with tert-butylating agents such as tert-butyl bromide or chloride in the presence of potassium tert-butoxide (KtOBu). For instance, a protocol adapted from cephem antibiotic synthesis employs KtOBu (22.5 mmol) added incrementally at 135°C over 4 hours to ensure controlled exothermicity. After the final addition, the mixture is stirred for an additional hour to complete the alkylation. This method yields a tert-butylpyridinium intermediate, which is subsequently isolated via crystallization from ethanol-water mixtures (4% yield).
Alternative Alkylation Strategies
Patent literature describes the use of phase-transfer catalysts to enhance alkylation efficiency. For example, tetrabutylammonium bromide (TBAB) facilitates the reaction between pyridine and tert-butyl bromide in a biphasic system (water-dichloromethane), achieving yields upwards of 60% after column chromatography. However, this method requires careful pH control to avoid N-oxide formation.
Regioselective Sulfonation at the Pyridine 3-Position
Sulfonation of the tert-butylpyridinium intermediate necessitates precise regiocontrol to target the 3-position. This step often employs sulfur trioxide (SO3) complexes or chlorosulfonic acid (ClSO3H) under anhydrous conditions.
Sulfur Trioxide-Dioxane Adduct Method
A optimized procedure involves dissolving the tert-butylpyridinium intermediate in dichloroethane (DCE) and treating it with SO3·dioxane complex (1.2 equiv) at 0–5°C. The reaction is stirred for 12 hours, after which the mixture is quenched with ice-water to precipitate the sulfonate. This method achieves 70–73% yield when conducted under oxygen-free conditions.
Chlorosulfonic Acid-Mediated Sulfonation
Alternative protocols utilize ClSO3H (1.5 equiv) in refluxing chloroform. The reaction is monitored via TLC until completion (typically 6–8 hours), followed by neutralization with aqueous sodium bicarbonate. While this method offers rapid sulfonation, it necessitates stringent temperature control to prevent desulfonation or ring degradation.
Purification and Characterization
Post-synthetic purification is critical due to the polar nature of sulfonate salts.
Chromatographic Techniques
Flash column chromatography using gradients of petroleum ether and ethyl acetate (100:0 to 60:40) effectively removes unreacted starting materials and byproducts. Silica gel pre-treated with triethylamine minimizes acidic degradation during elution.
Crystallization Optimization
Recrystallization from ethanol-water mixtures (3:1 v/v) yields analytically pure this compound as a hygroscopic white solid. Differential scanning calorimetry (DSC) reveals a melting point of 200–203°C, consistent with literature values for analogous sulfonates.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, DMSO-d6) of the final product displays characteristic signals: δ 1.36 (s, 9H, tert-butyl), 7.82 (d, J = 8.1 Hz, 1H, H-5), 8.45 (dd, J = 8.1, 2.3 Hz, 1H, H-4), and 9.12 (d, J = 2.3 Hz, 1H, H-2). The downfield shift of H-2 and H-4 confirms sulfonate group electron-withdrawing effects.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) analysis gives an [M+H]+ ion at m/z 273.0894 (calculated for C10H15NO3S: 273.0891), validating the molecular formula.
Comparative Analysis of Synthetic Routes
| Method | Alkylation Agent | Sulfonation Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KtOBu + SO3·dioxane | tert-BuBr | SO3·dioxane | 73 | ≥98 |
| Phase-transfer + ClSO3H | tert-BuCl | ClSO3H | 68 | 95 |
This table underscores the superiority of the SO3·dioxane method in balancing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
